Humantenmine

Description

Classification and Origin within Natural Products Chemistry

Humantenmine (B199024), which is also known by the synonym Gelsenicine, is classified as a monoterpenoid indole (B1671886) alkaloid. researchgate.netwikipedia.org Alkaloids are a large and diverse group of naturally occurring organic compounds that typically contain at least one nitrogen atom. ontosight.ai They are predominantly found in plants and are known for their wide array of biological activities. ontosight.ai

This compound is specifically categorized as a Gelsemium alkaloid, as it is isolated from plants of the Gelsemium genus, which belongs to the Loganiaceae family. acs.orgeurekaselect.com More than 200 compounds have been identified from Gelsemium, with over 120 of them being indole alkaloids. eurekaselect.comscispace.com this compound is one of the principal alkaloids found in these plants, alongside other significant compounds like koumine (B8086292) and gelsemine (B155926). eurekaselect.comscispace.com The primary source for the isolation of this compound is Gelsemium elegans, a plant recognized for its toxic properties and its use in traditional medicine. acs.orgmedchemexpress.com

The chemical structure of this compound is complex, featuring a multi-ring system characteristic of alkaloids. ontosight.ai Its molecular formula is C19H22N2O3 and it has a molecular weight of 326.39 g/mol . medchemexpress.com The intricate structure of this compound and its relationship to other Gelsemium alkaloids make it a subject of considerable interest for chemists and pharmacologists. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3 |

| Molecular Weight | 326.39 g/mol |

| CAS Number | 82354-38-9 |

| Appearance | Solid, Off-white to light yellow powder |

| Natural Source | Gelsemium elegans |

Significance as a Monoterpenoid Indole Alkaloid for Scientific Inquiry

The significance of this compound in scientific research stems from its complex chemical architecture and its notable biological activities. As a monoterpenoid indole alkaloid, it is part of a class of compounds that has provided numerous leads for drug discovery. wikipedia.org The Gelsemium alkaloids, including this compound, are known to possess a range of pharmacological effects, such as analgesic, anti-inflammatory, anxiolytic, and immunomodulatory activities. acs.org

Research into this compound and its related compounds is driven by the desire to understand the structure-activity relationships that govern their biological effects. For instance, studies have explored the cytotoxic effects of this compound and its derivatives against various human tumor cell lines. acs.org Furthermore, investigations into the metabolism of this compound are crucial for understanding its toxicological profile. eurekaselect.comresearchgate.net Studies have shown that cytochrome P450 enzymes, specifically CYP3A4/5, are involved in the metabolism and detoxification of this highly toxic alkaloid. medchemexpress.comresearchgate.net

The complex structure of this compound also presents a significant challenge and opportunity for synthetic chemists. The development of synthetic routes to this compound and other Gelsemium alkaloids is an active area of research, which not only advances the field of organic synthesis but also provides access to these compounds for further biological evaluation. The unique structural features of this compound-type alkaloids continue to inspire the development of novel synthetic methodologies. researchgate.net

Table 2: Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Cytotoxicity | Exhibited moderate cytotoxicity against five human tumor cell lines. acs.org |

| Metabolism | Metabolized and detoxified by CYP3A4/5 enzymes. medchemexpress.comresearchgate.net |

| Toxicology | Considered a highly toxic alkaloid from Gelsemium elegans. researchgate.net |

| Pharmacokinetics | Studies indicate rapid absorption, wide tissue distribution, extensive metabolism, and rapid elimination. eurekaselect.comscispace.com |

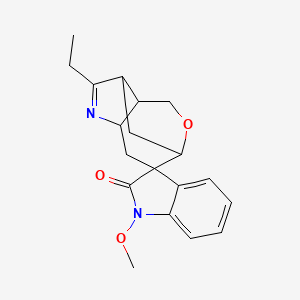

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGABVPVCRHEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic and Spectrometric Techniques in Humantenmine (B199024) Structural Analysis

The structural determination of this compound, an indole (B1671886) alkaloid, is accomplished through the combined application of several spectroscopic and spectrometric methods. acs.orgresearchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. oup.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule. acs.orgacs.org For instance, 1H NMR provides information about the chemical environment of protons, while 13C NMR details the types of carbon atoms present. acs.org Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connections between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. acs.org

Mass spectrometry (MS) is another critical tool, primarily used to determine the molecular weight and elemental formula of this compound. uni-duesseldorf.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of a molecular formula. acs.orguam.mx Tandem mass spectrometry (MS/MS) is utilized to fragment the molecule and analyze the resulting pieces, offering valuable clues about its substructures. nih.govnih.gov The fragmentation pattern of the protonated molecule can help in identifying key structural motifs. researchgate.net

Other spectroscopic methods such as Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information. UV spectroscopy can indicate the presence of chromophores, like the indolenine group in this compound's relatives. acs.org IR spectroscopy helps in identifying functional groups present in the molecule. acs.orguam.mx

Table 1: Spectroscopic and Spectrometric Data for this compound and Related Alkaloids

| Technique | Observation | Interpretation |

| HRESIMS | Provides a highly accurate m/z value for the protonated molecule [M+H]+. | Determination of the elemental composition and molecular formula. acs.orgresearchgate.net |

| 1H NMR | Reveals chemical shifts and coupling constants of protons. | Characterization of the proton environment and their spatial relationships. acs.org |

| 13C NMR | Shows chemical shifts for each carbon atom. | Identification of the carbon skeleton and functional groups. acs.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between different nuclei. | Elucidation of the complete bonding network and 3D structure. acs.org |

| MS/MS | Generates characteristic fragment ions from the parent molecule. | Confirmation of structural subunits and identification of the compound. nih.govresearchgate.net |

| UV Spectroscopy | Shows absorption maxima at specific wavelengths. | Suggests the presence of specific chromophoric systems within the molecule. acs.org |

| IR Spectroscopy | Displays absorption bands corresponding to molecular vibrations. | Identification of functional groups such as carbonyls and amines. uam.mx |

Advanced Chromatographic Approaches in this compound Isolation and Purity Assessment

The isolation of this compound from its natural source, typically plants of the Gelsemium genus, and the subsequent verification of its purity necessitate the use of advanced chromatographic techniques. researchgate.neteurekaselect.com These methods separate this compound from a complex mixture of other alkaloids and plant metabolites based on differential physical and chemical properties. journalagent.comexcedr.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification and purity analysis of this compound. medchemexpress.com Preparative HPLC is often used in the final stages of isolation to obtain a highly pure sample. acs.org Analytical HPLC, coupled with a suitable detector like a UV or mass spectrometer, is then used to assess the purity of the isolated compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), offers a rapid and highly sensitive method for the quantification of this compound in various biological matrices. nih.govresearchgate.net This technique is characterized by its high separation efficiency and specificity, making it ideal for pharmacokinetic studies and trace-level detection. nih.gov

Two-dimensional liquid chromatography (2D-LC) has also been developed for the analysis of this compound and its related alkaloids. nih.govmdpi.com This powerful technique enhances separation by using two different chromatographic columns, often with different separation mechanisms (e.g., ion exchange followed by reversed-phase). nih.govmdpi.com This approach is particularly useful for analyzing complex samples like honey or biological tissues, where matrix effects can be significant. mdpi.comresearchgate.net

The choice of chromatographic method depends on the specific goals of the analysis, whether it is large-scale purification, purity verification, or sensitive quantification in a complex matrix.

Table 2: Chromatographic Methods for this compound Analysis

| Method | Stationary Phase | Mobile Phase | Application |

| HPLC | C18 or other reversed-phase columns | Typically a mixture of acetonitrile (B52724) and water with additives like formic acid. oup.com | Purification and purity assessment. acs.orgnih.gov |

| UPLC-MS/MS | Reversed-phase columns | Gradient elution with solvents like acetonitrile and water containing formic acid. nih.govnih.gov | Sensitive quantification in biological samples (e.g., plasma). nih.govnih.gov |

| 2D-LC | Ion exchange (1st dimension), Reversed-phase (2nd dimension) | Varies depending on the dimension; often involves salt gradients and organic solvents. nih.govmdpi.com | Analysis of complex matrices, enhanced separation, and interference removal. nih.govmdpi.comresearchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid system without a solid support | A two-phase solvent system. | Preparative isolation from crude extracts. acs.org |

Compound Names Mentioned

Gelsenicine

Humantenirine

Akuammidine

(19S)-hydroxydihydrokoumine

4R-koumine N-oxide

11-methoxy-19-(R)-hydroxygelselegine

epi-koumidine

N-4-demethyl-21-dehydrokoumine

21α-hydroxykoumine

21β-hydroxykoumine

Biosynthetic Pathways and Precursor Studies of Humantenmine

Enzymatic Transformations in Humantenmine (B199024) Biosynthesis

The biosynthesis of this compound is a branch of the well-studied monoterpenoid indole (B1671886) alkaloid (MIA) pathway. Like more than 2,500 other indole alkaloids, its journey begins with the crucial precursor, strictosidine (B192452). researchgate.net The formation of strictosidine itself is a convergence of two major metabolic routes: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the monoterpenoid component, secologanin (B1681713).

The initial key enzymatic steps that lay the foundation for the vast family of MIAs, including this compound, are catalyzed by specific enzymes. Tryptophan is first converted to tryptamine (B22526) by tryptophan decarboxylase (TDC). researchgate.netfrontiersin.org In a parallel sequence, geranyl diphosphate (B83284) (geranyl-pp) is transformed through a series of reactions involving enzymes like geraniol (B1671447) 10-hydroxylase (G10H) and iridoid synthase (IRS) to yield secologanin. frontiersin.org The pivotal condensation of tryptamine and secologanin is then catalyzed by strictosidine synthase (STR), resulting in the formation of strictosidine. researchgate.netfrontiersin.org

Following its synthesis, strictosidine undergoes deglycosylation by the enzyme strictosidine-β-d-glucosidase (SGD), which produces a highly reactive aglycone. researchgate.netfrontiersin.org This unstable intermediate is the branching point from which the immense structural diversity of MIAs arises. researchgate.net

While the upstream pathway to strictosidine is well-characterized, the precise enzymatic steps that convert the strictosidine aglycone into the specific and complex cage-like structure of this compound are still under active investigation. However, studies on the metabolism and biotransformation of related Gelsemium alkaloids provide strong indications of the types of enzymatic reactions involved. The transformations are largely oxidative. nih.gov Research on this compound metabolism in various species has identified key pathways such as demethylation, dehydrogenation, and oxidation, catalyzed by cytochrome P450 enzymes, specifically the CYP3A4/5 subfamily. xiahepublishing.comresearchgate.net These oxidative enzymes are crucial in modifying the alkaloid core, and similar enzymatic activities are believed to be responsible for the late-stage functionalization and ring formation in the biosynthetic pathway within the plant. nih.gov The formation of the parent ring systems that define different alkaloid classes is frequently determined by such oxidoreductase enzymes. nih.gov

Genetic and Molecular Regulation of Gelsemium Alkaloid Production

The production of this compound and other alkaloids in Gelsemium is tightly controlled at the genetic and molecular level. The genes encoding the primary biosynthetic enzymes are key targets of this regulation. Studies on Gelsemium sempervirens and Gelsemium elegans have identified the genes for tryptophan decarboxylase (GsTDC), strictosidine synthase (GsSTR), and strictosidine glucosidase (GsSGD) as conserved key enzymes in the pathway. researchgate.netresearchgate.net

Genomic research has revealed that genes for MIA biosynthesis in plants are often organized in clusters. nih.gov A gene cluster first identified in Catharanthus roseus was also found to be conserved in Gelsemium sempervirens, highlighting a common genomic framework for MIA production across different plant species, even when the final alkaloid products are vastly different. researchgate.netnih.gov This clustering facilitates the co-regulation of pathway genes. Co-expression analysis, which links gene expression profiles with the accumulation of specific metabolites, has been a powerful tool to identify candidate genes involved in the biosynthesis of Gelsemium alkaloids like gelsenicine, a compound related to this compound. researchgate.netmdpi.com

The expression of these biosynthetic genes is influenced by various regulatory factors, including plant hormones. mdpi.com Treatments with signaling molecules such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) have been shown to alter the expression levels of pathway-related genes, subsequently affecting alkaloid accumulation. mdpi.com This indicates a complex regulatory network that allows the plant to modulate alkaloid production in response to developmental cues and environmental stimuli. The identification of stable housekeeping genes, such as EF-1α in G. elegans, has been crucial for accurately studying the expression patterns of these biosynthetic genes via qRT-PCR. researchgate.net

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The intricate and highly selective transformations performed by enzymes in nature offer a powerful model for modern synthetic chemistry. nih.gov Chemoenzymatic synthesis, which integrates biological catalysts with traditional chemical methods, has emerged as a robust strategy for producing complex molecules like alkaloids. nih.gov This approach harnesses the stereo- and regioselectivity of enzymes to perform challenging chemical steps that are difficult to replicate using conventional chemistry. nih.govworktribe.com

For complex alkaloids, biomimetic and bio-inspired syntheses are at the forefront of research. researchgate.net While a complete chemoenzymatic synthesis of this compound has not been extensively detailed, the principles are well-established. The synthesis of related homologous structures like koumine (B8086292) and gelsemine (B155926) has been approached through bioinspired cyclization reactions. researchgate.net

A typical chemoenzymatic strategy might involve the chemical synthesis of a core intermediate, which is then subjected to one or more enzymatic transformations to install specific functional groups or to close complex ring systems. mdpi.com Enzymes involved in natural product biosynthesis, such as oxidoreductases (e.g., P450s) and methyltransferases, are prime candidates for these synthetic cascades. nih.govrsc.org By understanding the biosynthetic pathway, chemists can design routes that use enzymes to build key structural motifs, such as the spiro-oxindole core found in many Gelsemium alkaloids. researchgate.net The discovery of biosynthetic gene clusters and the subsequent characterization of the encoded enzymes are accelerating the development of these hybrid synthetic approaches, paving the way for the efficient and sustainable production of valuable alkaloids like this compound. rsc.orgnih.gov

Molecular Pharmacology and Receptor Interaction Mechanisms

Investigation of Ligand-Gated Ion Channel Modulatory Profiles

Ligand-gated ion channels (LGICs) are critical for fast synaptic transmission, and many neuroactive compounds exert their effects by modulating these receptors. nih.govnih.gov Research on humantenmine (B199024) has focused on two major families of inhibitory LGICs: glycine (B1666218) receptors and GABA Type A receptors. nih.gov

Glycine receptors (GlyRs) are inhibitory ion channels, primarily located in the spinal cord and brainstem, that mediate chloride currents to hyperpolarize neurons. wikipedia.org Electrophysiological studies have been conducted to determine the pharmacological profile of this compound on different GlyR subtypes. In experiments using cells expressing homomeric α1, α2, or α3 GlyR subunits, this compound did not demonstrate any significant modulatory activity. nih.govmdpi.com Even at concentrations up to 300 µM, this compound failed to produce detectable inhibition or potentiation of glycine-evoked currents. nih.govmdpi.com This lack of interaction suggests that, unlike some other Gelsemium alkaloids, this compound does not directly modulate the function of these key inhibitory receptors. nih.govmdpi.combvsalud.org

| Glycine Receptor Subtype | Observed Effect of this compound | Concentration Range Tested | Reference |

|---|---|---|---|

| α1 | No detectable activity / No significant modulation | 10 µM - 300 µM | nih.govresearchgate.net |

| α2 | No detectable activity | Up to 300 µM | nih.govmdpi.com |

| α3 | No detectable activity | Up to 300 µM | nih.govmdpi.com |

GABA Type A (GABAA) receptors are the principal mediators of fast inhibitory neurotransmission throughout the CNS. wikipedia.org Similar to the findings with glycine receptors, functional studies revealed that this compound is also inactive at GABAA receptors. nih.govmdpi.com Electrophysiological recordings from cells expressing the most common GABAA receptor subtype (α1β2γ2) showed that this compound did not cause any detectable changes in GABA-evoked currents. mdpi.com This insensitivity indicates a lack of direct modulatory interaction with GABAA receptors, distinguishing its pharmacological profile from other alkaloids that are known to target these channels. nih.govmdpi.combvsalud.org

| Receptor Type | Subunit Composition Tested | Observed Effect of this compound | Reference |

|---|---|---|---|

| GABA Type A Receptor | α1β2γ2 | Insensitive / No detectable alterations | nih.govmdpi.com |

Identification and Characterization of Putative Molecular Targets Beyond Ion Channels

Given the lack of direct interaction with major inhibitory ligand-gated ion channels, research is exploring other potential molecular targets to understand the biological activity of this compound. nih.govnih.gov While specific, experimentally validated targets for purified this compound are not yet well-defined, broader computational studies on the chemical constituents of Gelsemium elegans have suggested potential interactions. nih.gov Network pharmacology analyses predict that alkaloids from the plant may interact with a range of proteins involved in key signaling pathways, such as the epidermal growth factor receptor (EGFR). nih.gov However, these are predictions based on the complex plant extract, and further research is needed to isolate and confirm the specific molecular targets of this compound itself.

Intracellular Signaling Pathway Perturbations

Perturbations in intracellular signaling pathways are often downstream consequences of a compound's interaction with its molecular targets. Since this compound does not appear to modulate GlyR or GABAA receptors, the typical signaling cascades associated with their activation (e.g., changes in intracellular chloride concentration) are not expected to be primary mechanisms of action. mdpi.com

Bioinformatic analyses of Gelsemium elegans intoxication have predicted the involvement of several key intracellular signaling pathways, including the MAPK, PI3K-Akt, and calcium signaling pathways. nih.govfrontiersin.org These pathways are crucial for regulating cell survival, neuronal function, and synaptic processes. nih.govfrontiersin.org It is hypothesized that constituents of Gelsemium, potentially including this compound, may exert their effects by modulating these cascades. However, these findings are based on network analyses of the entire plant's chemical profile, and direct experimental evidence demonstrating that this compound alone perturbs these specific pathways is still required. nih.gov

Cytochrome P450 Enzyme Interaction Research

The potential for drug-herb interactions is often assessed by examining a compound's effect on cytochrome P450 (CYP450) enzymes, which are critical for metabolizing a wide variety of substances. nih.govresearchgate.net In-vitro studies using rat liver microsomes have investigated the inhibitory effects of this compound on several major CYP450 isoforms. nih.gov

The research revealed that this compound exhibits selective and potent inhibitory activity against CYP2E1 and CYP2A6. nih.gov In contrast, its inhibitory effects on CYP1A2 and CYP3A4 were found to be negligible. nih.gov This selective inhibition suggests that this compound has the potential to interfere with the metabolism of other drugs or compounds that are substrates for CYP2E1 and CYP2A6. nih.gov

| CYP450 Isoform | Observed Effect of this compound | IC₅₀ (µg/ml) | Kᵢ (µg/ml) | Reference |

|---|---|---|---|---|

| CYP2E1 | Potent Inhibition | 18.34 | 35.06 | nih.gov |

| CYP2A6 | Potent Inhibition | 45.87 | 52.06 | nih.gov |

| CYP1A2 | Negligible Inhibition | N/A | N/A | nih.gov |

| CYP3A4 | Negligible Inhibition | N/A | N/A | nih.gov |

Structure Activity Relationship Sar Studies of Humantenmine and Analogs

Correlation of Structural Motifs with Receptor Binding and Functional Modulation

Recent comparative pharmacological studies have provided initial insights into the SAR of humantenmine (B199024), particularly in relation to its interaction with inhibitory neurotransmitter receptors such as glycine (B1666218) receptors (GlyRs) and GABAA receptors (GABAARs). Electrophysiological and bioinformatic analyses of this compound alongside other major Gelsemium alkaloids like gelsemine (B155926), koumine (B8086292), and gelsevirine (B199093) have revealed that this compound exhibits distinct interaction patterns with these receptors.

Functional assays have shown that while koumine and gelsevirine can inhibit GlyRs composed of α1 subunits, this compound does not display any detectable activity on these receptors. nih.gov Similarly, GABAARs are inhibited by koumine but are insensitive to humantenine (B602792). nih.gov This lack of activity suggests that specific structural features present in other Gelsemium alkaloids, but absent in this compound, are crucial for binding and modulation of these receptors.

One key structural difference lies in the physicochemical properties of the molecules. Pharmacophore modeling suggests that essential requirements for functional activity at these inhibitory receptors include three hydrophobic groups, an aromatic ring, and a positively charged nitrogen group outside the indole (B1671886) nucleus. While alkaloids like gelsemine and koumine satisfy these criteria, humantenine only meets two of the three requirements and notably lacks a positively charged nitrogen group under physiological conditions. mdpi.com This difference is a likely contributor to its diminished activity at GlyRs and GABAARs.

The table below summarizes the comparative activity of this compound and related Gelsemium alkaloids on GlyRs.

| Compound | Target Receptor | Observed Activity |

|---|---|---|

| This compound | Glycine Receptors (α1 subunit) | No detectable activity |

| Koumine | Glycine Receptors (α1 subunit) | Inhibitory (IC50 = 31.5 ± 1.7 μM) |

| Gelsevirine | Glycine Receptors (α1 subunit) | Inhibitory (IC50 = 40.6 ± 8.2 μM) |

Computational Approaches in SAR Elucidation

Computational methods, including molecular docking and pharmacophore modeling, have been instrumental in elucidating the SAR of this compound at a molecular level. These in silico studies have helped to rationalize the experimental findings regarding its low affinity for certain inhibitory receptors.

Molecular docking simulations have been performed to compare the binding of this compound and other Gelsemium alkaloids to the orthosteric site of GlyRs and GABAARs. The results indicate that this compound generally exhibits less favorable docking scores compared to more active alkaloids like gelsemine and koumine. mdpi.com For instance, at the orthosteric site of GlyRs, the docking scores for this compound are shifted to less negative values, suggesting a less stable binding interaction. mdpi.com A similar trend is observed for its interaction with GABAARs. mdpi.com

These computational models have identified key molecular interactions that are likely responsible for the observed differences in activity. For example, the interaction diagrams for gelsemine and koumine with the α1GlyR orthosteric site show a network of hydrogen bonds and pi-cation interactions that stabilize their binding. mdpi.com In contrast, the binding mode of humantenine within the same site appears to be less optimized, lacking some of these critical interactions.

The table below presents a summary of molecular docking scores for this compound and related alkaloids at the orthosteric site of the α1 Glycine Receptor.

| Compound | Receptor Site | Relative Docking Score |

|---|---|---|

| This compound | α1 Glycine Receptor (Orthosteric Site) | Less Favorable |

| Gelsemine | α1 Glycine Receptor (Orthosteric Site) | More Favorable |

| Koumine | α1 Glycine Receptor (Orthosteric Site) | More Favorable |

These computational findings, in conjunction with experimental data, are beginning to build a clearer picture of the SAR for this compound and provide a rational basis for the future design of novel analogs with potentially enhanced and more selective biological activities.

Chemical Synthesis and Synthetic Methodology Development

Total Synthesis Strategies for Humantenmine (B199024)

A comprehensive search of chemical literature and databases has yielded no specific reports on the total synthesis of this compound. While the total synthesis of other complex indole (B1671886) alkaloids has been a significant area of research, this compound itself does not appear to have been a target of such efforts to date.

In the absence of any reported total synthesis, there is no established retrosynthetic analysis for this compound. Consequently, information regarding the strategic disconnection of its molecular framework into key intermediates and the subsequent synthesis of these precursors is not available in the scientific literature.

There are no documented stereoselective or asymmetric synthesis approaches specifically targeting the this compound molecule. The development of methodologies to control the stereochemistry of its multiple chiral centers has not been described in any published research.

Chemo-enzymatic Approaches in this compound Synthesis

There is no evidence in the current body of scientific literature of the application of chemo-enzymatic strategies for the synthesis of this compound. While chemo-enzymatic methods are increasingly utilized in the synthesis of complex natural products to enhance stereoselectivity and efficiency, their application to this particular alkaloid has not been documented. researchgate.net

Advanced Analytical Methodologies for Humantenmine Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of Humantenmine (B199024). wikipedia.orgeag.com This method combines the potent separation capabilities of liquid chromatography with the selective and sensitive detection offered by mass spectrometry. wikipedia.org LC-MS/MS systems are particularly effective for analyzing complex mixtures, providing spectral data that can confirm the identity of each separated component. wikipedia.org The technique is well-suited for a variety of applications, including biotechnology, environmental monitoring, and pharmaceutical analysis. wikipedia.org For this compound and related alkaloids, LC-MS/MS methods have been developed for simultaneous quantification in various biological samples. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), an evolution of traditional LC-MS, utilizes smaller column particles, which allows for higher pressure, resulting in improved speed, resolution, and sensitivity. measurlabs.com This enhanced performance is particularly advantageous for the analysis of trace levels of compounds like this compound in complex matrices.

Several studies have successfully applied UPLC-MS/MS for the quantification of this compound. A rapid and sensitive UPLC-MS/MS method was developed and validated for determining this compound in rat plasma, proving essential for pharmacokinetic and bioavailability studies. nih.gov In this application, quantification was achieved using multiple reaction monitoring (MRM) in the positive ion electrospray ionization mode, with specific mass transitions of m/z 327.14 → m/z 296.19 for this compound and m/z 323.20 → m/z 236.23 for the internal standard, gelsemine (B155926). nih.gov This method was successfully used to analyze the pharmacokinetic profile of this compound in rats following oral administration. nih.gov

Another application involved the development of a sensitive LC-MS/MS method for the simultaneous quantification of three Gelsemium indole (B1671886) alkaloids—gelsemine, koumine (B8086292), and this compound—in porcine plasma. nih.gov This method also utilized electrospray ionization in the positive ion mode with MRM, demonstrating the capability of UPLC-MS/MS to handle multiple analytes in a single run. nih.gov The technique has also been foundational in broader studies investigating the pharmacokinetics and tissue distribution of Gelsemium alkaloids. dntb.gov.uaoup.com

Validation of analytical methods is a critical step to ensure the reliability of research data. demarcheiso17025.com For this compound quantification, methods are typically validated for several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and stability, often following guidelines from regulatory bodies. demarcheiso17025.commdpi.com

A UPLC-MS/MS method for this compound in rat plasma demonstrated a linear range of 1-256 nmol/L, with a lower limit of quantification (LLOQ) of 1 nmol/L. nih.gov The accuracy of this method ranged from 89.39% to 107.5%, and the precision was within 12.24% (expressed as relative standard deviation, RSD). nih.gov The study also confirmed excellent recovery and negligible matrix effect. nih.gov

In a separate study for the simultaneous detection of this compound, gelsemine, and koumine in porcine plasma, good linearity (r² > 0.99) was achieved over a concentration range of 0.1-200 μg/L. nih.gov The LOD and LOQ for all three alkaloids were 0.10 μg/L and 0.2 μg/L, respectively. nih.gov The mean recovery was between 82.68% and 100.35%, with intra-day and inter-day precision (CV) being less than 15%. nih.gov

The following table summarizes the validation parameters from a representative UPLC-MS/MS study for this compound quantification.

| Validation Parameter | Result | Source |

| Linearity Range | 1–256 nmol/L | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 nmol/L | nih.gov |

| Limit of Detection (LOD) | 0.10 µg/L | nih.gov |

| Accuracy | 89.39% to 107.5% | nih.gov |

| Precision (RSD) | < 12.24% | nih.gov |

| Intra-day Precision (CV) | 2.46% - 8.76% | nih.gov |

| Inter-day Precision (CV) | 2.73% - 10.83% | nih.gov |

| Recovery | 82.68% - 100.35% | nih.gov |

| Stability | Stable during storage and analytical procedures | nih.gov |

Other Chromatographic and Spectroscopic Methods for Quantitative Analysis

While LC-MS/MS is a dominant technique, other methods have been developed for the analysis of this compound and related alkaloids.

A notable alternative is two-dimensional liquid chromatography (2D-LC) . mdpi.comnih.gov This system can enhance separation by using two different columns, such as an ion-exchange column in the first dimension to remove interferences, followed by a reversed-phase column in the second dimension for further separation and UV detection. nih.gov A 2D-LC method was developed for the simultaneous determination of gelsemine, koumine, and this compound in biological matrices like plasma, tissue, and urine. nih.gov This method offers high selectivity, good sensitivity, and is considered low-cost compared to mass spectrometry. mdpi.comnih.gov

Another 2D-LC method was established for quantifying these alkaloids in honey. mdpi.comresearchgate.net While its limit of quantification for this compound (20 ng/g) was slightly higher than typical LC-MS/MS methods, it demonstrated superiority in accuracy, precision, and stability. mdpi.com The recovery for the three alkaloids ranged from 81% to 94.2%, with intraday precision (RSD) at ≤5.0% and interday RSD at ≤3.8%. mdpi.comresearchgate.net

Other established techniques include high-performance liquid chromatography (HPLC) with UV detection, which has been used for the simultaneous determination of alkaloids in extracts from Gelsemium elegans. mdpi.comdntb.gov.ua However, HPLC methods generally have lower sensitivity compared to LC-MS/MS and 2D-LC. mdpi.com

Sample Preparation Techniques for Complex Biological and Botanical Matrices

Effective sample preparation is a prerequisite for accurate quantification, aiming to isolate the target analyte from interfering components within the matrix. slideshare.netnih.gov The choice of technique depends on the nature of the matrix and the analyte. nih.govslideshare.net

For biological matrices such as plasma, protein precipitation is a common and straightforward method. nih.govnih.gov In studies involving this compound in porcine and rat plasma, protein precipitation was achieved using agents like methanol (B129727) or a mixture of formic acid-acetonitrile:methanol. nih.govdntb.gov.ua This step effectively removes high-molecular-weight proteins that can interfere with the analysis. slideshare.net

For complex botanical matrices like honey, which contains high concentrations of sugars and other potential interferences, more selective techniques are often necessary. mdpi.comSolid-Phase Extraction (SPE) has proven to be an effective method for preparing honey samples for this compound analysis. mdpi.comresearchgate.net One study utilized a PRS cation exchange column to purify honey samples. mdpi.comresearchgate.net The sample was loaded onto the SPE cartridge, which was then washed to remove interferences, and the retained alkaloids were eluted with 5% ammoniated methanol. mdpi.comresearchgate.net This SPE method was shown to be superior to other techniques like QuEChERS in terms of precision, accuracy, and reducing matrix effects for honey samples. mdpi.com

Preclinical Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies in In Vitro and Ex Vivo Models

Studies on the pharmacokinetics of humantenmine (B199024) indicate that it is rapidly absorbed following oral administration. eurekaselect.com While specific in vitro absorption studies using models like Caco-2 cells for this compound are not extensively detailed in the reviewed literature, in vivo data from rat models provide insight into its absorption characteristics.

A study in rats established the absolute oral bioavailability of this compound to be 7.66%. nih.gov Following oral administration, the peak plasma concentration was reached rapidly, at approximately 12.5 minutes. nih.gov This suggests prompt absorption from the gastrointestinal tract into systemic circulation.

General reviews of alkaloids from the Gelsemium family, including this compound, consistently report that these compounds are absorbed quickly and distributed widely into various tissues. eurekaselect.comscispace.com Studies in pigs and rats after oral administration of Gelsemium elegans extract showed rapid absorption of its constituent alkaloids. frontiersin.org The distribution of related alkaloids has been observed in the liver, kidneys, spleen, and brain, suggesting that this compound may also cross biological barriers to enter various tissues. frontiersin.orgontosight.ai

Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Oral Administration, 200 μg/kg) | Reference |

|---|---|---|

| Time to Peak Concentration (Tmax) | 12.50 ± 2.74 min | nih.gov |

| Peak Concentration (Cmax) | 28.49 ± 6.65 nmol/L | nih.gov |

| Area Under the Curve (AUC0-t) | 1142.42 ± 202.92 nmol/L·min | nih.gov |

| Absolute Bioavailability | 7.66% | nih.gov |

Metabolic Fate and Biotransformation Pathways

The biotransformation of this compound is extensive and primarily occurs in the liver. In vitro studies using liver microsomes from humans, pigs, goats, and rats have been instrumental in elucidating its metabolic pathways. nih.gov These studies show that this compound undergoes both Phase I and Phase II metabolic reactions.

Comparative metabolic studies have identified at least ten metabolites of this compound. nih.gov The primary biotransformation pathways include:

Oxidation: The addition of an oxygen atom, leading to hydroxylated metabolites. nih.govresearchgate.net

Dehydrogenation: The removal of hydrogen atoms. nih.govxiahepublishing.com

Demethylation: The removal of a methyl group. nih.govxiahepublishing.com

Combined Reactions: Metabolites are also formed through combinations of these pathways, such as simultaneous dehydrogenation and oxidation or demethylation and oxidation. nih.gov

The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 and CYP3A5 isoforms, plays a crucial role in the metabolism of this compound. researchgate.netnih.gov Research indicates that these enzymes are principally responsible for the hydroxylation and oxidation of the compound. researchgate.netnih.gov This metabolic activity is considered a detoxification pathway. nih.govmedchemexpress.com

Species-related differences in metabolism are significant. nih.gov For instance, demethylation appears to be a more prominent pathway in the liver microsomes of goats and pigs compared to humans. xiahepublishing.com Glucuronidation, a Phase II conjugation reaction, has been identified as a major metabolic pathway for related alkaloids in pigs, suggesting its relevance for this compound excretion. nih.gov

Identified Metabolic Pathways of this compound in Liver Microsomes

| Metabolic Pathway | Description | Key Enzymes | Reference |

|---|---|---|---|

| Hydroxylation/Oxidation | Addition of one or more oxygen atoms to the parent molecule. | CYP3A4/5 | nih.govresearchgate.netnih.gov |

| Dehydrogenation | Removal of hydrogen, creating double bonds. | Not specified | nih.govxiahepublishing.com |

| Demethylation | Removal of a methyl group from the molecule. | Not specified | nih.govxiahepublishing.com |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid to increase water solubility for excretion. | UGTs (inferred) | nih.gov |

Excretion and Elimination Pathways

Following absorption and metabolism, this compound and its metabolites are rapidly eliminated from the body. eurekaselect.comscispace.com The primary routes of excretion for xenobiotics are through urine and feces via the urinary and gastrointestinal systems, respectively. toxmsdt.com

Computational and Bioinformatic Studies on Humantenmine

Molecular Modeling and Docking Simulations of Receptor Interactions

Molecular modeling and docking simulations are fundamental tools for predicting the binding affinity and orientation of a ligand, such as Humantenmine (B199024), within the active site of a receptor. These computational techniques have been instrumental in understanding why this compound exhibits a different pharmacological profile compared to other Gelsemium alkaloids.

Recent research has focused on the interaction of major Gelsemium alkaloids with inhibitory neurotransmitter receptors, specifically Glycine (B1666218) receptors (GlyRs) and GABAA receptors (GABAARs). researchgate.netmdpi.comnih.govnih.govmdpi.com In a comprehensive study that combined electrophysiological recordings with bioinformatic approaches, this compound was docked into the orthosteric site of the α1 GlyR. researchgate.net The results of these docking simulations provide insight into the molecular basis for its observed inactivity at these receptors.

Unlike its counterparts, koumine (B8086292) and gelsevirine (B199093), which demonstrated inhibitory effects, this compound did not show any detectable activity on GlyRs composed of α1, α2, or α3 subunits, nor on GABAARs. researchgate.netnih.govnih.gov The molecular docking simulations corroborated these experimental findings. The calculated binding conformations for this compound within the α1 GlyR orthosteric site were analyzed, revealing key differences in its interaction profile compared to the active alkaloids. researchgate.net While the precise binding energy values from these specific studies are not detailed in the referenced literature, the number of binding conformations identified for this compound was significantly higher (62) compared to the active alkaloids gelsemine (B155926) (13), koumine (30), and gelseverine (19), suggesting a less stable and less specific binding mode. researchgate.net

The interaction diagrams for this compound at the α1GlyR orthosteric site showed a distinct pattern of interactions, or lack thereof, with key amino acid residues. researchgate.netnih.gov These simulations indicated that while this compound can physically fit into the binding pocket, it fails to establish the critical hydrogen bonds and pi-cation interactions necessary for receptor modulation. researchgate.net This lack of stabilizing interactions is the likely reason for its inability to affect the function of GlyRs and GABAARs.

| Compound | Target Receptor | Observed Activity | Computational Finding |

|---|---|---|---|

| This compound | Glycine Receptors (α1, α2, α3) | No detectable activity researchgate.netnih.gov | Docking simulations suggest unstable and non-specific binding at the orthosteric site. researchgate.net |

| This compound | GABAA Receptors | Insensitive nih.govnih.gov | Computational studies indicate a lack of critical interactions for receptor modulation. researchgate.net |

| Koumine | Glycine Receptors (α1) | Inhibitory (IC50 of 31.5 ± 1.7 μM) researchgate.netnih.gov | Docking simulations show stable binding and key interactions within the orthosteric site. researchgate.net |

| Gelsevirine | Glycine Receptors (α1) | Inhibitory (IC50 of 40.6 ± 8.2 μM) researchgate.netnih.gov | Docking simulations reveal favorable binding interactions. researchgate.net |

Pharmacophore Modeling for Target Identification and Ligand Design

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen large databases for new potential ligands or to guide the design of more potent analogs.

In the context of Gelsemium alkaloids, pharmacophore modeling has been employed to define the key physicochemical features necessary for the functional modulation of inhibitory receptors like GlyRs. researchgate.netnih.gov A study that analyzed the active alkaloids from this genus, such as koumine and gelsevirine, identified a common pharmacophore. This model typically includes features like an aromatic ring, a hydrophobic core, two additional hydrophobic groups, and a positively charged nitrogen atom that can act as a hydrogen bond donor. nih.gov

Notably, while this compound possesses some of these features, it does not sufficiently match the complete pharmacophore model for activity at GlyRs. researchgate.netnih.gov Its unique structural conformation likely prevents the optimal spatial arrangement of these critical features, explaining its lack of activity at these receptors. The development of a specific pharmacophore model for this compound is challenging due to its current lack of known high-affinity targets. Future identification of a biological target for this compound would be the first step in creating a relevant pharmacophore model, which could then be used for the discovery of novel ligands with similar activity.

| Pharmacophore Feature | Contribution to Binding | Presence in Active Gelsemium Alkaloids (e.g., Koumine) | Conformity of this compound |

|---|---|---|---|

| Aromatic Ring | Provides a hydrophobic core and potential for pi-pi stacking interactions. nih.gov | Present (Indole group) nih.gov | Present (Indole group) nih.gov |

| Hydrophobic Groups | Contribute to binding affinity through hydrophobic interactions. nih.gov | Present nih.gov | Present, but spatial arrangement may differ. |

| Hydrogen Bond Donor | Forms critical hydrogen bonds with receptor residues (e.g., from a positively charged nitrogen). nih.gov | Present nih.gov | Present, but may not be correctly oriented for optimal interaction. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.orgnih.goveurekaselect.compreprints.orgresearchgate.net To date, there are no specific QSAR studies published that focus on this compound and its derivatives.

The development of a robust QSAR model requires a dataset of structurally related compounds with a range of measured biological activities against a specific target. Given that this compound has shown a lack of activity at the primary receptors targeted by other Gelsemium alkaloids, and no other specific targets have been identified, the necessary data for building a this compound-centric QSAR model is currently unavailable.

However, QSAR studies on broader classes of indole (B1671886) alkaloids have been conducted to predict various biological activities, such as anticancer effects. orientjchem.orgresearchgate.net These studies typically use a variety of molecular descriptors, including electronic, steric, and lipophilic properties, to build predictive models. Should a biological target for this compound be identified in the future, and a series of active analogs be synthesized, QSAR modeling would be a valuable tool for predicting the activity of new derivatives and for optimizing their structure to enhance potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the binding pose and the conformational changes that may occur. mdpi.comnih.govresearchgate.net While MD simulations were mentioned as being used in the broader study of Gelsemium alkaloids at inhibitory receptors, specific, detailed results for the conformational analysis and binding stability of this compound were not provided in the primary literature. researchgate.netmdpi.comnih.gov

Generally, MD simulations can be used to:

Assess Binding Stability: By simulating the movement of the ligand in the binding pocket over a period of time, researchers can determine if the initial docking pose is stable or if the ligand dissociates. For this compound at the GlyR, it is hypothesized that MD simulations would show significant movement and an unstable binding pose, consistent with its lack of activity.

Analyze Conformational Changes: MD simulations can reveal how the ligand and receptor change their conformations upon binding. This can provide insights into the mechanism of receptor activation or inhibition.

Calculate Binding Free Energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

In the absence of specific MD simulation data for this compound, it is an area ripe for future research. Such studies would be invaluable for confirming the hypotheses generated from molecular docking and for providing a more complete understanding of why this compound behaves differently from other alkaloids in its class at the molecular level.

Future Directions in Humantenmine Research

Elucidation of Undefined Molecular Targets and Mechanisms of Action

A primary challenge in humantenmine (B199024) research is the incomplete understanding of its precise molecular targets and mechanisms of action. While the pharmacological effects of the Gelsemium genus are often attributed to its main alkaloid components—this compound, koumine (B8086292), and gelsemine (B155926)—the specific proteins, receptors, and signaling pathways that this compound interacts with remain largely undefined. nih.goveurekaselect.com

Future research must prioritize the identification of these targets to clarify how this compound exerts its biological effects. Unlike the related alkaloids koumine and gelsemine, which have been shown to modulate neurotransmitter receptors such as the glycine (B1666218) receptor (GlyR), this compound appears to have a different pharmacological profile. For instance, one comparative study demonstrated that this compound did not significantly modulate α1 Glycine receptors, in contrast to the inhibitory actions of koumine and another related alkaloid, gelsevirine (B199093). researchgate.net This suggests that this compound's therapeutic potential, particularly in pain and arthritis treatment, may stem from novel mechanisms of action yet to be discovered. glpbio.com

Systematic screening using high-throughput technologies against a broad range of receptors, enzymes, and ion channels is a critical next step. Furthermore, molecular docking studies could computationally predict interactions with potential human protein targets, guiding experimental validation. semanticscholar.org Understanding the metabolic pathways is also crucial; studies have identified that cytochrome P450 enzymes, specifically CYP3A4/5, are involved in the metabolism and detoxification of this compound, which represents a known molecular interaction that warrants further investigation. medchemexpress.com

Exploration of Novel Synthetic Pathways and Derivative Libraries

The structural complexity of this compound presents a significant challenge for chemical synthesis. To date, research on the synthesis of this compound derivatives is limited, representing a major gap and a significant opportunity in medicinal chemistry. Future work in this area should focus on two main goals: developing efficient total synthesis pathways and creating derivative libraries for structure-activity relationship (SAR) studies.

Drawing inspiration from synthetic strategies developed for other complex alkaloids, researchers could explore biomimetic approaches that mimic the natural biosynthetic pathways. mdpi.comnih.gov The development of novel synthetic routes would not only make this compound more accessible for research but also serve as a platform for showcasing new methodologies in organic chemistry. mdpi.com

Furthermore, the creation of a library of this compound derivatives is essential for optimizing its therapeutic properties. By systematically modifying its chemical structure, researchers can explore how different functional groups influence potency, selectivity, and pharmacokinetic properties. For example, the synthesis of peptide-alkaloid conjugates, a strategy used for compounds like galanthamine, could be explored to potentially reduce toxicity while retaining or enhancing bioactivity. nih.govnih.gov Such a library would be invaluable for identifying new therapeutic leads with improved efficacy and a better safety profile.

Integration of Multi-Omics Data for Systems-Level Understanding

To comprehend the full biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular responses to this compound exposure. bohrium.com This multi-omics strategy allows researchers to move beyond a single-target focus and understand the compound's effect on complex biological networks.

Future studies could employ transcriptomics (RNA-seq) to identify genes whose expression is altered by this compound, while proteomics could reveal changes in protein levels and post-translational modifications. Metabolomics would provide insight into the downstream effects on metabolic pathways. A study on Lycoris aurea alkaloids successfully used a combined transcriptomic and metabolomic approach to elucidate the molecular mechanisms of alkaloid biosynthesis, a strategy that could be adapted for Gelsemium research. bohrium.com

Moreover, the application of spatial omics techniques, such as desorption electrospray ionization mass spectrometry imaging (DESI-MSI), can provide data on the distribution of this compound and its metabolites within tissues. frontiersin.org This would create a spatiotemporal map of the alkaloid's activity, linking its presence to specific cellular responses and offering a deeper understanding of its pharmacological effects at the tissue level.

Advancements in Analytical Technologies for In Situ and Real-Time Monitoring

Progress in understanding this compound is intrinsically linked to the development of advanced analytical technologies capable of its sensitive and specific detection. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the accurate quantification of this compound in biological samples like plasma, future research requires technologies that allow for in situ and real-time monitoring. daneshyari.commdpi.com

A promising technology is Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which allows for the direct, in situ analysis of alkaloids in plant tissues under ambient conditions without extensive sample preparation. rsc.orgnih.gov This technique has been successfully used to visualize the spatiotemporal distribution of multiple alkaloids in Gelsemium elegans, providing crucial information on their localization within the plant. nih.gov Applying this to animal tissues post-administration could reveal detailed distribution patterns relevant to pharmacology and toxicology.

Additionally, the development of immunoassays and biosensors could offer rapid and effective on-site monitoring of this compound levels. mdpi.com These technologies would be invaluable for both fundamental research and potential clinical applications, enabling real-time tracking of the compound's pharmacokinetics.

| Technology | Application for this compound Research | Key Advantages |

| LC-MS/MS | Quantitative analysis in biological fluids (plasma, urine). | High sensitivity and specificity for pharmacokinetic studies. |

| DESI-MSI | In situ visualization of the alkaloid in plant and animal tissues. | No sample extraction required; provides spatial distribution data. |

| Immunoassays | Rapid detection in various matrices. | Potential for on-site, high-throughput screening. |

| Histochemistry | In situ localization within cellular structures (e.g., idioblasts). | Provides cellular-level localization with specific reagents. |

Comparative Pharmacological Profiling with Related Gelsemium Alkaloids

Initial studies have already highlighted key differences. For example, while koumine and gelsemine are known for their anxiolytic effects, potentially through modulation of glycine and GABA-A receptors, this compound showed limited activity on glycine receptors. researchgate.netresearchgate.net Conversely, this compound is noted for its potential in treating pain and arthritis. glpbio.com Future research should expand these comparisons across a wide array of biological assays to build a detailed structure-activity relationship profile for the entire class of Gelsemium alkaloids.

Comparative studies on metabolism and pharmacokinetics have shown that all three major alkaloids are rapidly absorbed and metabolized, but with species-specific differences that influence toxicity. nih.gov A deeper investigation into their comparative effects on various cell lines (e.g., cancer cells) and in animal models of disease will be crucial for identifying the most promising therapeutic applications for each individual compound. mdpi.com

| Compound | Known/Potential Pharmacological Activities | Interaction with Glycine Receptors (α1) |

| This compound | Pain and rheumatic arthritis treatment. | No significant modulation observed. |

| Koumine | Anxiolytic, anti-tumor, anti-inflammatory, analgesic. | Inhibitory activity. |

| Gelsemine | Anxiolytic, analgesic. | Inhibitory activity. |

Q & A

Q. What are the validated methodologies for isolating Humantenmine from Gelsemium elegans?

this compound is typically isolated using solvent extraction followed by chromatographic purification. Ethanol or methanol extracts of plant material are subjected to column chromatography (e.g., silica gel or HPLC) with gradient elution. Purity is confirmed via NMR and mass spectrometry (≥95% purity) .

Q. How do researchers conduct initial pharmacological profiling of this compound?

Initial assessments involve in vitro assays (e.g., receptor binding studies for muscarinic or CYP450 inhibition) and in vivo models (e.g., rodent pain or inflammation studies). Dose-response curves and toxicity thresholds (LD₅₀) are established using standardized protocols like OECD guidelines .

Advanced Research Questions

Q. How can experimental designs incorporate CYP3A4 modulation to study this compound’s tissue distribution?

- Methodology : Pre-treat mice with CYP3A4 modulators (e.g., ketoconazole for inhibition, rifampicin for induction). Administer this compound intraperitoneally, then collect tissues (brain, liver, spleen) at timed intervals. Quantify alkaloid concentrations via LC-MS/MS .

- Key Findings :

| Tissue | This compound Concentration (CYP3A4 Inhibited) | Concentration (CYP3A4 Induced) |

|---|---|---|

| Brain | ↑ 2.5-fold | ↓ 60% |

| Liver | ↑ 1.8-fold | ↓ 45% |

| Spleen | ↑ 3.2-fold | ↓ 70% |

| Data from Jiang-Yu Long et al. (2024) . |

Q. What methodological strategies address contradictions in this compound’s reported toxicity profiles?

- Data Reconciliation : Compare studies for variables like CYP3A4 expression levels (measured via qPCR/Western blot), dosing regimens, and analytical techniques (e.g., HPLC vs. LC-MS sensitivity).

- Controlled Replication : Standardize animal models (e.g., C57BL/6 mice) and environmental factors (diet, circadian rhythm). Use pharmacokinetic models to account for metabolic variability .

Q. How can researchers optimize in vitro models to study this compound’s neurotoxicity mechanisms?

- Use differentiated SH-SY5Y neuronal cells or primary cortical neurons.

- Measure mitochondrial stress (JC-1 assay), oxidative markers (ROS/GSSG), and apoptosis (caspase-3 activation). Include positive controls (e.g., rotenone) and validate findings with CRISPR-mediated CYP3A4 knockout models .

Methodological Considerations for Reproducibility

Q. What controls are essential in this compound toxicity studies?

- Negative Controls : Vehicle-only groups (e.g., saline or DMSO).

- Positive Controls : Known neurotoxins (e.g., kainic acid) or CYP450 inhibitors.

- Analytical Controls : Internal standards (e.g deuterated analogs) for LC-MS quantification .

Q. How should researchers design longitudinal studies to assess this compound’s chronic effects?

- Use staggered dosing cohorts with terminal endpoints (e.g., 30/60/90 days). Monitor biomarkers (ALT/AST for hepatotoxicity, serum creatinine for nephrotoxicity). Apply mixed-effects models to account for inter-individual variability .

Ethical and Reporting Standards

Q. What ethical guidelines apply to this compound research involving animal models?

- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.

- Obtain approval from institutional animal care committees (IACUC) and justify sample sizes via power analysis .

Q. How should researchers disclose conflicting data on this compound’s CYP450 interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.